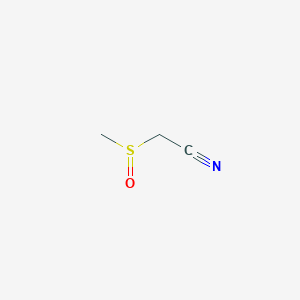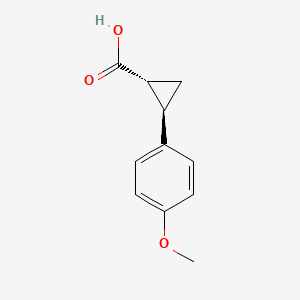
3-(Benzyloxy)butan-2-on
Übersicht
Beschreibung
3-(Benzyloxy)butan-2-one is a chemical compound that is of interest in various fields of organic chemistry due to its potential applications in synthesis and pharmaceuticals. While the provided papers do not directly discuss 3-(Benzyloxy)butan-2-one, they do provide insights into related compounds and synthetic methods that could be relevant for the synthesis and analysis of 3-(Benzyloxy)butan-2-one.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including nucleophilic substitution, deprotection, and oxidation. For example, the synthesis of 1-benzyloxy-but-3-en-2-one was achieved through such a sequence starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . This suggests that a similar approach could potentially be applied to synthesize 3-(Benzyloxy)butan-2-one, although the specific details and reagents would likely differ.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Benzyloxy)butan-2-one has been characterized using various spectroscopic techniques such as NMR and HRMS . These methods provide detailed information about the molecular framework and the functional groups present in the compound. For instance, the structure of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene was confirmed using 1H NMR and HRMS . Such techniques would be essential for confirming the structure of 3-(Benzyloxy)butan-2-one once synthesized.
Chemical Reactions Analysis
The reactivity of benzyloxy compounds can be influenced by the presence of protective groups and the specific functional groups attached to the benzene ring. For example, 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene can undergo reactions where the protective group is removed, allowing for the introduction of various functional groups . This indicates that 3-(Benzyloxy)butan-2-one could also participate in a range of chemical reactions, depending on its functional group chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often influenced by their molecular structure. For instance, the presence of substituents on the benzene ring can affect the compound's solubility, melting point, and reactivity. The paper discussing the synthesis and stereochemistry of some new 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives provides insights into how the orientation of substituents can affect the compound's properties . Although not directly related to 3-(Benzyloxy)butan-2-one, these findings highlight the importance of molecular structure in determining the physical and chemical properties of a compound.
Wissenschaftliche Forschungsanwendungen
Pharmazeutika
„3-(Benzyloxy)butan-2-on“ spielt eine wichtige Rolle in der pharmazeutischen Industrie. Es wird bei der Synthese chiraler Arzneimittelzwischenprodukte mittels Biokatalyse verwendet . Die Verbindung ist an der Produktion verschiedener therapeutischer Wirkstoffe beteiligt, darunter Sitagliptin, Pregabalin, Ragaglitazar, Paclitaxel, Epothilon, Abacavir, Atorvastatin, Rosuvastatin und Omapatrilat .
Chemische Synthese
Im Bereich der chemischen Synthese wird „this compound“ in verschiedenen Reaktionen eingesetzt. So ist es an der enantioselektiven Aminomethylierung von 1-(Benzyloxy)propan-2-on mit 3-[(Pent-2-yn-1-yl)oxy]anilin und aliphatischen Aldehyden in Gegenwart von Pseudoephedrin als chiralem Katalysator beteiligt . Es wird auch in Reaktionen an der benzylischen Position verwendet .
Biochemie
In der Biochemie wird „this compound“ bei der Herstellung chiraler Arzneimittelzwischenprodukte mittels Biokatalyse verwendet . Es wird auch bei der Synthese von substituierten N-(6-(4-(Pyrazin-2-carbonyl)piperazin/Homopiperazin-1-yl)pyridin-3-yl)benzamid-Derivaten für ihre antituberkuläre Aktivität gegen Mycobacterium tuberculosis H37Ra verwendet .
Materialwissenschaften
Obwohl nur begrenzte Informationen über die direkte Anwendung von „this compound“ in den Materialwissenschaften verfügbar sind, wird es als chemischer Baustein bei der Herstellung verschiedener Materialien verwendet .
Umweltwissenschaften
In den Umweltwissenschaften wird „this compound“ bei der Herstellung von Biokraftstoffen verwendet. So ist es an der Herstellung von Butanol aus lignocellulosehaltiger Biomasse beteiligt .
Landwirtschaft
In der Landwirtschaft wird „this compound“ bei der Herstellung von Biokraftstoffen aus lignocellulosehaltiger Biomasse verwendet, zu der landwirtschaftliche Abfälle und Rückstände gehören .
Energieerzeugung
“this compound” wird bei der Herstellung von erneuerbarem Butanol verwendet, einer vielversprechenden Alternative zu Biokraftstoffen . Es ist an der Umwandlung von biomassagewonnenem Synthesegas zu Butanol auf nicht-edlen Metallkatalysatoren beteiligt, die durch Alkalimetalle gefördert werden .
Wirkmechanismus
Target of Action
It’s structurally related to benzyl ethers, a class of organic compounds known for their diverse biological activities .
Mode of Action
It’s known that benzylic compounds, such as benzyl ethers, are activated towards free radical attack due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)butan-2-one might interact with its targets through a similar mechanism.
Biochemical Pathways
Benzylic compounds are known to undergo various reactions, including sn1, sn2, and e1, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and to be bbb permeant, suggesting good bioavailability .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)butan-2-one could be influenced by various environmental factors. For instance, the presence of free radicals could enhance its reactivity . Additionally, its solubility might affect its distribution and action within the body .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylmethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDILDCHVPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















